
N1-(3-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, commonly known as CPOP, is a novel chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
科学的研究の応用
Reactivity and Complex Formation
One study investigated the reactivity of an oxalamide-based carbene, which could potentially relate to the chemical properties and applications of N1-(3-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide. This research found that the carbene reacted with styrene or methylacrylate to yield cyclopropanation products. Additionally, treatment with elemental selenium produced a selenide, which was structurally characterized by X-ray diffraction. The study highlights the carbene's potential in synthesizing complex molecules and its role in organometallic chemistry, suggesting applications in catalysis and material science (Braun, Frank, & Ganter, 2012).
Novel Synthetic Methods
Another significant application is in the synthesis of di- and mono-oxalamides. A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the utility of related compounds in organic synthesis. This method provides a new pathway for the synthesis of both anthranilic acid derivatives and oxalamides, indicating its importance in medicinal chemistry and drug development (Mamedov et al., 2016).
Molecular Pharmacology
Research on orexin-1 receptor mechanisms in compulsive food consumption identified compounds with a structural resemblance to N1-(3-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide. This study underscores the potential of such compounds in elucidating neural pathways involved in feeding behavior and suggests their application in developing treatments for eating disorders (Piccoli et al., 2012).
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-12-15(20)3-2-4-16(12)23-18(25)17(24)22-11-19(9-10-19)13-5-7-14(21)8-6-13/h2-8H,9-11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQTLYDKMBOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705923.png)
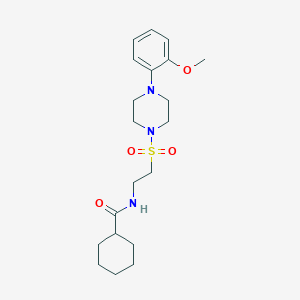
![5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705925.png)
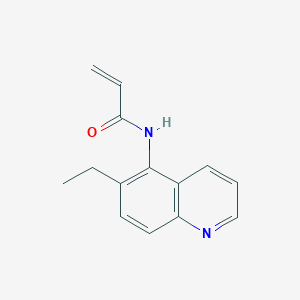
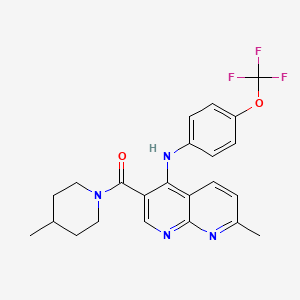
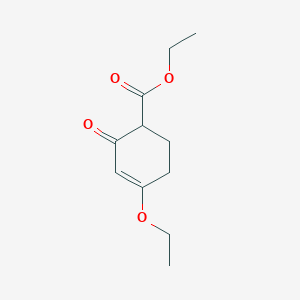
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
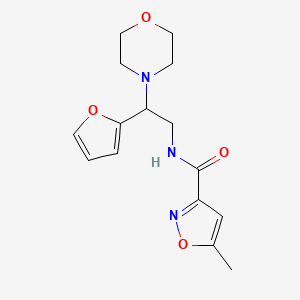
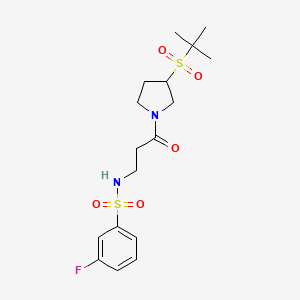
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2705937.png)
![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)
